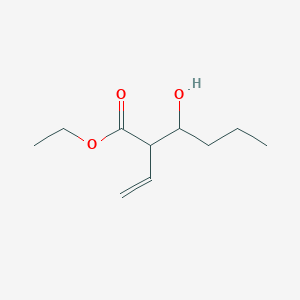
Ethyl 2-ethenyl-3-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethenyl-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound has a molecular formula of C10H18O3 and is characterized by its unique structure, which includes an ethenyl group and a hydroxy group attached to a hexanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethenyl-3-hydroxyhexanoate can be achieved through esterification reactions. One common method involves the reaction of 2-ethenyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the acid and alcohol are continuously fed, and the ester is continuously removed. The use of catalysts such as ion-exchange resins can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-ethenyl-3-oxohexanoic acid.
Reduction: Formation of 2-ethenyl-3-hydroxyhexanol.
Substitution: Formation of ethyl 2-ethenyl-3-aminohexanoate or ethyl 2-ethenyl-3-thiohexanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethenyl-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-ethenyl-3-hydroxyhexanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxyhexanoate: Similar structure but lacks the ethenyl group.
Ethyl 2-hydroxyhexanoate: Similar structure but has a hydroxy group at a different position.
Ethyl 2-ethenylhexanoate: Similar structure but lacks the hydroxy group.
Uniqueness: Ethyl 2-ethenyl-3-hydroxyhexanoate is unique due to the presence of both the ethenyl and hydroxy groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
6065-35-6 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
ethyl 2-ethenyl-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h5,8-9,11H,2,4,6-7H2,1,3H3 |
InChI-Schlüssel |
CSPCLALCMRDFLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(C=C)C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)

![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
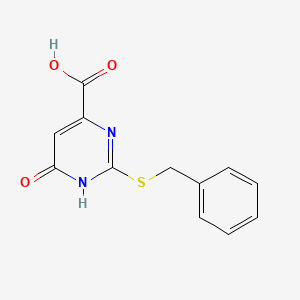
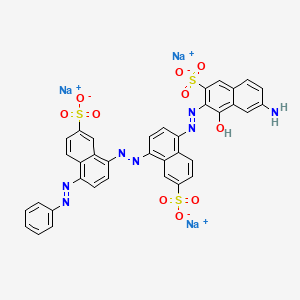
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)

![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
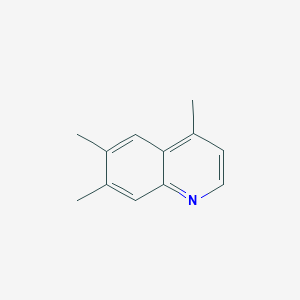

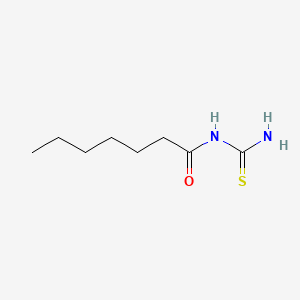
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
